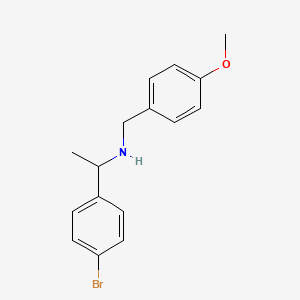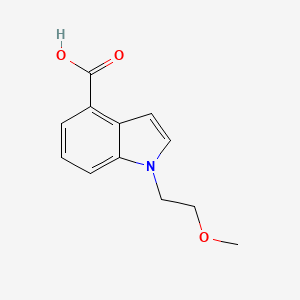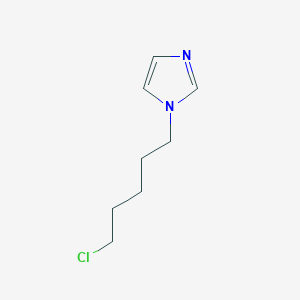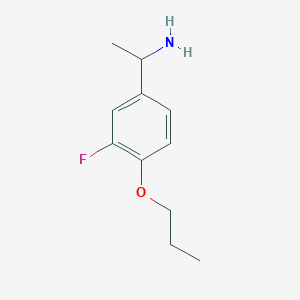
2,3-二氯-5-(三氟甲基)异烟酰胺
描述
科学研究应用
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, to modulate their activity. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to a decrease in its activity.
Cellular Effects
The effects of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding interaction often results in changes in the conformation of the biomolecule, thereby affecting its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide have been observed to change over time. The stability of this compound is a critical factor that influences its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide vary with different dosages in animal models. At low doses, it has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and alterations in normal cellular function. Threshold effects have been observed, where a specific dosage level leads to a significant change in the biochemical and cellular effects of the compound.
Metabolic Pathways
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate their activity. It has been reported to affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . This compound can also influence metabolite levels by modulating the expression of genes involved in metabolic pathways, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide within cells and tissues are critical factors that influence its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, leading to localized effects on cellular function. The distribution of this compound within tissues also affects its overall biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide plays a crucial role in its activity and function. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . Its localization within organelles such as the nucleus, mitochondria, and endoplasmic reticulum influences its biochemical effects, including its interactions with biomolecules and its impact on cellular processes.
准备方法
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination and diazotization in the presence of copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .
化学反应分析
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides.
作用机制
The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is a precursor in the synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide and shares similar chemical properties.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound used in similar synthetic routes.
These comparisons highlight the unique properties and applications of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide in various fields.
属性
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHHWPOWBMGPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210559 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-46-5 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1451881.png)

![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)


![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)
![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)






